Cas no 1171751-58-8 (1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea)

1-(3,4-Dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea is a synthetic urea derivative featuring a morpholine and thiophene moiety, along with a dimethoxyphenyl group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural complexity allows for versatile modifications, making it valuable for structure-activity relationship studies. The presence of morpholine enhances solubility and bioavailability, while the thiophene and dimethoxyphenyl groups contribute to binding affinity in receptor interactions. The compound is typically characterized by high purity and stability, ensuring reliability in experimental applications. Its synthesis follows established protocols, yielding consistent results for research use.
1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea structure
1171751-58-8 structure
商品名:1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea
CAS番号:1171751-58-8
MF:C20H27N3O4S
メガワット:405.511083841324
CID:5960969
PubChem ID:44025371

1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea
    • Urea, N-[(3,4-dimethoxyphenyl)methyl]-N'-[2-(4-morpholinyl)-2-(3-thienyl)ethyl]-
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
    • 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
    • AKOS024646234
    • F2392-1688
    • 1171751-58-8
    • 1-(3,4-dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
    • インチ: 1S/C20H27N3O4S/c1-25-18-4-3-15(11-19(18)26-2)12-21-20(24)22-13-17(16-5-10-28-14-16)23-6-8-27-9-7-23/h3-5,10-11,14,17H,6-9,12-13H2,1-2H3,(H2,21,22,24)
    • InChIKey: IZVUTHOOZNXSJG-UHFFFAOYSA-N
    • ほほえんだ: N(CC1=CC=C(OC)C(OC)=C1)C(NCC(N1CCOCC1)C1C=CSC=1)=O

計算された属性

  • せいみつぶんしりょう: 405.17222752g/mol
  • どういたいしつりょう: 405.17222752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.228±0.06 g/cm3(Predicted)
  • ふってん: 626.0±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.58±0.46(Predicted)

1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2392-1688-5μmol
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2392-1688-1mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2392-1688-2mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2392-1688-4mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2392-1688-20mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2392-1688-5mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2392-1688-3mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2392-1688-25mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2392-1688-40mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2392-1688-50mg
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
1171751-58-8 90%+
50mg
$160.0 2023-05-16

1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 関連文献

1-(3,4-dimethoxyphenyl)methyl-3-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylureaに関する追加情報

Introduction to Compound CAS No. 1171751-58-8: 1-(3,4-Dimethoxyphenyl)methyl-3-[2-(Morpholin-4-yl)-2-(Thiophen-3-yl)ethyl]urea

The compound with CAS No. 1171751-58-8, known as 1-(3,4-dimethoxyphenyl)methyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholin moiety, and a thiophene ring. These structural features contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of bioactive agents with potential therapeutic applications. The dimethoxyphenyl group is known for its ability to enhance the lipophilicity of molecules, making them more suitable for crossing biological membranes. Meanwhile, the morpholin ring is a common structural element in pharmaceuticals due to its ability to form hydrogen bonds and stabilize molecular interactions. The presence of a thiophene ring further adds electronic versatility to the molecule, enabling it to participate in various chemical reactions and interactions.

One of the most promising areas of research involving this compound is its potential role in anti-cancer drug development. The combination of the dimethoxyphenyl, morpholin, and thiophene groups creates a molecule with unique electronic and steric properties that could be exploited to target specific cellular pathways involved in cancer progression. Recent experiments have shown that analogs of this compound exhibit selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for further optimization.

In addition to its pharmacological applications, this compound has also been studied for its potential use in materials science. The thiophene ring, in particular, is known for its role in conjugated systems that exhibit interesting optical and electronic properties. Researchers have explored the possibility of incorporating this compound into organic semiconductors and light-emitting materials, where its structure could contribute to enhanced performance and stability.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the dimethoxyphenyl group through nucleophilic aromatic substitution and the subsequent coupling reactions that introduce the morpholin and thiophene moieties. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the final product.

Despite its promising potential, further research is needed to fully understand the biological and chemical properties of this compound. Ongoing studies are focusing on elucidating its mechanism of action at the molecular level, as well as exploring its toxicity profile and pharmacokinetics. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new insights into the versatility of this compound and pave the way for its practical applications.

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